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Abstract

Imetit, scientifically known as S-[2-(4-imidazolyl)ethyl]isothiourea, is a potent and highly
specific agonist for the histamine H3 and H4 receptors. Its unique pharmacological profile has
made it a valuable research tool for investigating the roles of these receptors in various
physiological and pathological processes. This technical guide provides a comprehensive
overview of the chemical structure, properties, and a proposed synthesis pathway for Imetit.
Additionally, it details the signaling mechanisms initiated upon its binding to H3 and H4
receptors and presents key quantitative data regarding its biological activity.

Chemical Structure and Properties

Imetit is an organic compound featuring an imidazole ring connected via an ethylthio linker to
an isothiourea group. This structure is crucial for its high affinity and agonist activity at the H3
and H4 histamine receptors.

IUPAC Name: 2-(1H-imidazol-5-yl)ethyl carbamimidothioate[1][2]
Synonyms: S-[2-(4-imidazolyl)ethyl]isothiourea, VUF 8325, SKF 91105[3][4]
Below is a 2D representation of the chemical structure of Imetit.

2D Chemical Structure of Imetit
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Physicochemical Properties

A summary of the key physicochemical properties of Imetit is provided in the table below. This
data is essential for its handling, formulation, and experimental application.

Property Value Reference
Molecular Formula C6H10N4S [1][5]
Molecular Weight 170.24 g/mol [1]

CAS Number 102203-18-9 [1]
Canonical SMILES C1=C(NC=N1)CCSC(=N)N [1][5]

InChi Key PEHSVUKQDJULKE- (5]

UHFFFAOYSA-N

Typically available as a
Form dihydrobromide salt [6][7]
(C6H10N4S-2HBr)

Molecular Weight

] ] 332.07 g/mol [6][7]
(Dihydrobromide)
Solubility (Dihydrobromide) Soluble in water [61[7]

Synthesis of Imetit

While a specific, detailed experimental protocol for the synthesis of Imetit is not readily
available in the public domain, a plausible synthetic route can be proposed based on
established methods for the synthesis of analogous imidazole and isothiourea-containing
compounds. The following represents a generalized workflow for the synthesis of Imetit.

Proposed Synthetic Workflow

The synthesis of Imetit can be envisioned as a two-step process starting from histamine.

Step 1: Conversion to 2-(1H-imidazol-4-yl)ethanethiol

2-(1H-imidazol-4-yl)ethanethiol Step 2: Reaction with Cyanamide
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Proposed Synthesis Workflow for Imetit

Detailed Methodologies (Proposed)

Step 1: Synthesis of 2-(1H-imidazol-4-yl)ethanethiol from Histamine

This step involves the conversion of the primary amine group of histamine to a thiol group. A
potential method is the reaction of histamine with a thiocarbonylating agent, followed by
reduction or hydrolysis. An alternative and more direct approach could involve a nucleophilic
substitution reaction on a suitable histamine derivative.

o Reactants: Histamine, a suitable sulfur-transfer reagent (e.g., thiourea followed by
hydrolysis, or Lawesson's reagent followed by reduction).

e Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

o Conditions: The reaction conditions would likely require elevated temperatures and an inert
atmosphere to prevent oxidation of the thiol.

 Purification: The resulting intermediate, 2-(1H-imidazol-4-yl)ethanethiol, would likely be
purified using column chromatography on silica gel.

Step 2: Synthesis of Imetit from 2-(1H-imidazol-4-yl)ethanethiol

The final step involves the formation of the isothiourea moiety. This can be achieved by the
reaction of the synthesized thiol with cyanamide.

e Reactants: 2-(1H-imidazol-4-yl)ethanethiol, Cyanamide (H2NCN).
e Solvent: An alcohol such as ethanol or isopropanol is often used for this type of reaction.

o Conditions: The reaction is typically carried out at reflux temperature. An acidic catalyst may
be required to facilitate the addition of the thiol to the nitrile group of cyanamide.

 Purification: The final product, Imetit, can be precipitated as its salt (e.g., dihydrobromide)
and purified by recrystallization.
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Signaling Pathways

Imetit exerts its biological effects by acting as an agonist at histamine H3 and H4 receptors,
which are both G-protein coupled receptors (GPCRS).

Histamine H3 and H4 Receptor Signaling

The H3 and H4 receptors are primarily coupled to the Gi/o family of G-proteins. Upon activation
by an agonist like Imetit, the G-protein dissociates into its Gai/o and Gy subunits, which then
modulate the activity of downstream effector proteins.
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Imetit-mediated H3/H4 Receptor Signaling
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The primary signaling cascade involves the inhibition of adenylate cyclase by the Gai/o subunit,
leading to a decrease in intracellular cyclic AMP (CAMP) levels and subsequently reduced
protein kinase A (PKA) activity. The Gy subunit can also activate other signaling pathways,
such as the mitogen-activated protein kinase (MAPK) pathway. These signaling events
ultimately lead to the modulation of cellular functions, including the inhibition of
neurotransmitter release (H3 receptor) and the regulation of immune cell activity (H4 receptor).

Quantitative Data

The following table summarizes key quantitative data regarding the biological activity of Imetit
at histamine receptors.

. Experiment
Parameter Receptor Value Species Reference
al System
Ki (inhibition Brain
H3 0.3nM Rat [3]
constant) membranes
Ki (inhibition
H4 2.7 nM - - [3]
constant)
EC50 (half Brain
maximal synaptosome
effective H3 2.8 nM Rat s (inhibition of  [8]
concentration histamine
) release)
EC50 (half
maximal Eosinophils
effective H4 25 nM - (shape [3]
concentration change)
)
Decrease in
ED50 (half tele-
maximal 1.6 mg/kg methylhistami
] H3 Rat ] [8]
effective (p.0.) ne levels in
dose) cerebral
cortex
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Conclusion

Imetit is a cornerstone pharmacological tool for the study of histamine H3 and H4 receptors. Its
well-defined chemical structure and high-affinity binding provide a solid foundation for its use in
a wide range of in vitro and in vivo experimental settings. While a definitive, publicly available
synthesis protocol is elusive, a logical synthetic pathway can be proposed based on
established chemical principles. The understanding of its interaction with H3 and H4 receptors
and the subsequent signaling cascades is crucial for interpreting experimental results and for
the design of novel therapeutic agents targeting the histaminergic system. This guide serves as
a valuable resource for researchers and professionals in the fields of pharmacology, medicinal
chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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imetit]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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